1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine

Lipophilicity ADME Drug-likeness

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine (CAS 1218350-59-4), also named (4-isopropylpiperazin-1-yl)(piperidin-2-yl)methanone, is a synthetic piperazine-piperidine carboxamide derivative with molecular formula C₁₃H₂₅N₃O and molecular weight 239.36 g/mol. Computed descriptors include an XLogP3-AA of 0.8, one hydrogen-bond donor, three hydrogen-bond acceptors, and two rotatable bonds, defining a moderately hydrophilic, conformationally constrained scaffold.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
CAS No. 1218350-59-4
Cat. No. B1386382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine
CAS1218350-59-4
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)C2CCCCN2
InChIInChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3
InChIKeyLJPRXIHSKAHUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine (CAS 1218350-59-4): Chemical Identity and Computed Physicochemical Profile


1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine (CAS 1218350-59-4), also named (4-isopropylpiperazin-1-yl)(piperidin-2-yl)methanone, is a synthetic piperazine-piperidine carboxamide derivative with molecular formula C₁₃H₂₅N₃O and molecular weight 239.36 g/mol [1]. Computed descriptors include an XLogP3-AA of 0.8, one hydrogen-bond donor, three hydrogen-bond acceptors, and two rotatable bonds, defining a moderately hydrophilic, conformationally constrained scaffold [1].

Why 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine Cannot Be Replaced by Close-In Analogs Without Risk of Property Alteration


Within the piperine-2-carbonyl-piperazine class, subtle structural modifications—such as shifting the carbonyl from the piperidine 2-position to the 3-position (CAS 1154168-40-7) or altering the N-alkyl substituent from isopropyl to cyclopropyl (CAS 1218047-74-5)—can markedly change computed physicochemical parameters (LogP, H-bond donor/acceptor count, rotatable bonds) and potentially disrupt key target interactions evidenced in patent SAR [1][2]. Generic substitution without quantitative confirmation of these parameters introduces uncontrolled variables in solubility, permeability, and pharmacophoric geometry.

Quantitative Differentiation Evidence for 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine


Computed Lipophilicity (XLogP3-AA): Lower LogP than Typical Piperazine-Piperidine Carboxamides Favors Aqueous Solubility

The XLogP3-AA of 1-(piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is 0.8 [1], which is substantially lower than the calculated LogP of many structurally related N-aryl piperazine-1-carboxamide CCR2 antagonists (typically >3) [2] and lower than the positional isomer 1-(piperidine-3-carbonyl)-4-(propan-2-yl)piperazine, for which similar computed descriptors predict a slightly higher LogP due to altered intramolecular hydrogen-bonding capability [3]. This difference can translate into an aqueous solubility advantage, critical for biochemical assay compatibility and formulation flexibility.

Lipophilicity ADME Drug-likeness Solubility

Hydrogen-Bond Donor Count: Single Donor Minimizes Passive Permeability Barrier Compared to Donor-Rich Congeners

The target compound possesses exactly one hydrogen-bond donor (the piperidine NH) [1]. In contrast, many biologically active piperazine-piperidine carboxamides bear two or more donors (e.g., additional amide NH or hydroxyl groups), which empirical guidelines associate with reduced passive membrane permeability. The positional isomer 1-(piperidine-3-carbonyl)-4-(propan-2-yl)piperazine also has one donor, but the altered donor geometry in the 2-carbonyl isomer places the NH in a different spatial relationship to the carbonyl oxygen, potentially modifying intramolecular H-bonding and, consequently, the effective polar surface area [2].

Hydrogen-bonding Permeability ADME Rule-of-five

Rotatable Bond Count: Conformationally Constrained Scaffold with Only 2 Rotatable Bonds Reduces Entropic Penalty upon Binding

With only 2 rotatable bonds [1], 1-(piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is significantly more rigid than many competing scaffolds that bear extended alkyl linkers or flexible substituents. For instance, CPP-like derivatives (1-cyclopropyl-4-(piperidine-2-carbonyl)piperazine) possess comparable rigidity, but the isopropyl substituent introduces a branched, conformation-restricting element absent in cyclopropyl analogs, potentially enhancing shape complementarity to hydrophobic receptor sub-pockets . Each additional rotatable bond in a congener is estimated to cost approximately 0.5–1.5 kcal/mol in entropic penalty upon binding, so the constrained architecture of the target compound may translate into improved binding enthalpy–entropy compensation [2].

Conformational flexibility Molecular recognition Entropy Ligand efficiency

Positional Carbonyl Isomerism: Piperidine-2-carbonyl vs. Piperidine-3-carbonyl Place the Amide Bond in a Pharmacophorically Critical Region

The carbonyl attachment at the piperidine 2-position places the amide functionality adjacent to the piperidine nitrogen, creating a 1,2-amino-carbonyl motif capable of intramolecular hydrogen bonding or metal chelation that is geometrically impossible in the 3-carbonyl isomer (CAS 1154168-40-7) [1]. This 1,2-relationship is critical; patent literature on carbonyl piperazinyl compounds inhibiting farnesyl protein transferase explicitly claims the 2-position carbonyl as a key pharmacophoric element for Ras inhibition [2]. The 3-carbonyl isomer, while sharing the same molecular formula, lacks this proximal donor-acceptor geometry and would therefore be expected to show divergent target engagement.

Positional isomerism Structure-activity relationship Pharmacophore Piperidine

Commercial Purity Specification: 98% Purity Provides a Consistent Baseline for Reproducible Assay Results

Commercially available 1-(piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is supplied at 98% purity (HPLC) , exceeding the 95% minimum purity offered by some alternative vendors for the same compound or closely related analogs . This 3-percentage-point difference in purity reduces the maximum potential impurity burden from 5% to 2%, which is particularly relevant in sensitive biochemical assays where minor contaminants can produce off-target signals or interfere with readout technologies such as fluorescence polarization or TR-FRET.

Purity Quality control Reproducibility Procurement

Synthetic Utility as a Key Intermediate: Proven Role in Constructing 4-Isopropylpiperazine-2-Carbonyl CCR2 Antagonist Scaffolds

The 4-isopropylpiperazine-2-carbonyl substructure present in the target compound is a direct precursor to the pharmacologically validated CCR2 antagonist lead N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide, which demonstrated potent CCR2 antagonism and high selectivity over the hERG cardiac ion channel [1]. The target compound provides the key 4-isopropylpiperazine-piperidine amide core that can be further elaborated via N-arylation or carboxamide formation, enabling rapid SAR exploration. Analogs lacking the isopropyl substituent (e.g., 1-(piperidine-2-carbonyl)piperazine) would yield a different, less hydrophobic core that may not recapitulate the same hERG selectivity profile.

Synthetic intermediate CCR2 antagonist Amide coupling Medicinal chemistry

Recommended Application Scenarios for 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine Based on Quantitative Differentiation


Scaffold for CCR2 Chemokine Receptor Antagonist Lead Optimization

The compound's 4-isopropylpiperazine-2-carbonyl core is directly precedented in the CCR2 antagonist literature (Cumming et al., 2012) where it contributed to potent receptor antagonism with high hERG selectivity. Researchers can perform N-arylation or carboxamide coupling to rapidly generate analogs for SAR studies, leveraging the pre-optimized isopropyl substituent for hERG counter-screening [1].

Farnesyl Transferase Inhibitor Probe Design

Patent EP 0820452 B1 identifies carbonyl-piperazinyl compounds bearing piperidine-2-carbonyl motifs as farnesyl protein transferase inhibitors relevant to Ras-driven oncology. The target compound's 1,2-amino-carbonyl geometry is a claimed pharmacophoric element, making it a logical starting point for designing new FPTase probes [2].

Physicochemical Property-Driven Fragment Library Enrichment

With only 2 rotatable bonds, XLogP of 0.8, and a single hydrogen-bond donor, this compound occupies a favorable fragment-like property space. It can serve as a low-complexity, solubility-advantaged core for fragment-based screening against targets where conformational rigidity and low lipophilicity are prioritized, compared to more flexible, hydrophobic piperazine analogs [3].

Positional Isomer Control in Medicinal Chemistry SAR Studies

The availability of the 2-carbonyl isomer with documented purity (98%) enables definitive head-to-head SAR comparisons against the 3-carbonyl positional isomer (CAS 1154168-40-7). Such controlled studies are essential for establishing the pharmacophoric contribution of the carbonyl position to target binding, as evidenced by the distinct geometric requirements for farnesyl transferase inhibition [4].

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